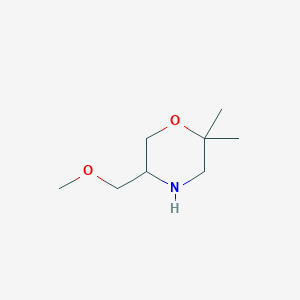
5-(Methoxymethyl)-2,2-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-2,2-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Alkylation: The morpholine undergoes alkylation with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the methoxymethyl group to the nitrogen atom of the morpholine ring.
Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide or dimethyl sulfate. This step introduces the two methyl groups to the carbon atoms adjacent to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-2,2-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethyl and dimethyl groups enhance its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with a simpler structure.
N-Methylmorpholine: A derivative with a single methyl group.
N,N-Dimethylmorpholine: A derivative with two methyl groups.
Uniqueness
5-(Methoxymethyl)-2,2-dimethylmorpholine stands out due to the presence of the methoxymethyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,2-dimethylmorpholine |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-7(4-10-3)5-11-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
JMNVINGCZQDJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(CO1)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















